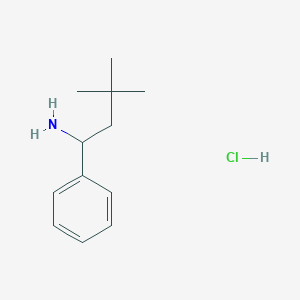

3,3-Dimethyl-1-phenylbutan-1-amine hydrochloride

CAS No.: 671-11-4

Cat. No.: VC3194930

Molecular Formula: C12H20ClN

Molecular Weight: 213.75 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 671-11-4 |

|---|---|

| Molecular Formula | C12H20ClN |

| Molecular Weight | 213.75 g/mol |

| IUPAC Name | 3,3-dimethyl-1-phenylbutan-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C12H19N.ClH/c1-12(2,3)9-11(13)10-7-5-4-6-8-10;/h4-8,11H,9,13H2,1-3H3;1H |

| Standard InChI Key | LCIYTGSFVYCXOM-UHFFFAOYSA-N |

| SMILES | CC(C)(C)CC(C1=CC=CC=C1)N.Cl |

| Canonical SMILES | CC(C)(C)CC(C1=CC=CC=C1)N.Cl |

Introduction

Chemical Properties and Structure

Structural Characteristics

3,3-Dimethyl-1-phenylbutan-1-amine hydrochloride features a phenyl ring connected to a branched aliphatic chain. The core structure consists of:

-

A phenyl group attached to the C1 position of the butane chain

-

A primary amine functional group also at the C1 position

-

Two methyl groups (dimethyl) at the C3 position

-

The hydrochloride salt formed at the primary amine

The SMILES representation of the free base is CC(C)(C)CC(C1=CC=CC=C1)N , which translates to a molecular structure where the tert-butyl group (-C(CH₃)₃) creates steric hindrance that influences the conformation and reactivity of the molecule.

Physical Properties

The physical properties of 3,3-Dimethyl-1-phenylbutan-1-amine hydrochloride can be inferred from structurally similar compounds. While specific data on this exact compound is limited, the following table presents estimated properties based on structural analogs:

| Property | Value | Notes |

|---|---|---|

| Molecular Formula | C₁₂H₂₀ClN | Addition of HCl to the free base |

| Molecular Weight | 213.75 g/mol | Calculated from free base MW (177.29) + HCl |

| Physical State | Crystalline solid | Typical for amine hydrochlorides |

| Solubility | Highly soluble in water | Characteristic of amine hydrochlorides |

| Melting Point | Likely >200°C | Estimated based on similar amine hydrochlorides |

| pKa | Approximately 9-10 | For the conjugate acid of the primary amine |

The hydrochloride salt formation significantly enhances water solubility compared to the free base, making it potentially more suitable for pharmaceutical formulations and aqueous reaction systems.

Predicted ¹H NMR Spectral Features:

-

Aromatic protons (5H): δ 7.2-7.4 ppm

-

Methine CH proton at C1: δ 4.2-4.5 ppm

-

Methylene CH₂ protons: δ 1.8-2.0 ppm

-

t-Butyl methyl protons (9H): δ 0.9-1.0 ppm

-

Amine protons (NH₃⁺): δ 8.0-8.5 ppm (broad)

Predicted ¹³C NMR Spectral Features:

-

Aromatic carbons: δ 125-145 ppm

-

C1 carbon (bearing NH₃⁺): δ 50-55 ppm

-

C2 carbon (methylene): δ 30-35 ppm

-

C3 carbon (quaternary): δ 30-35 ppm

-

Methyl carbons of t-butyl group: δ 25-30 ppm

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of 3,3-Dimethyl-1-phenylbutan-1-amine hydrochloride typically involves preparation of the free base followed by salt formation. Several potential synthetic routes can be considered:

From the Corresponding Ketone

One potential approach would involve the reductive amination of 3,3-Dimethyl-1-phenylbutan-1-one (CAS: 31366-07-1). This would entail:

-

Reaction of the ketone with ammonia or a suitable nitrogen source in the presence of a reducing agent

-

Reduction of the resulting imine intermediate

-

Treatment with HCl to form the hydrochloride salt

From Related Halogenated Compounds

Another potential route could involve nucleophilic substitution:

-

Reaction of 1-bromo or 1-chloro-3,3-dimethyl-1-phenylbutane with azide

-

Reduction of the azide to the primary amine

-

Conversion to hydrochloride salt

Reaction Conditions

The specific reaction conditions for synthesizing 3,3-Dimethyl-1-phenylbutan-1-amine hydrochloride would vary depending on the synthetic route chosen. For the reductive amination approach:

| Reaction Step | Reagents | Conditions | Notes |

|---|---|---|---|

| Imine Formation | NH₃ or NH₄OAc in MeOH | Room temperature, 12-24h | pH control is critical |

| Reduction | NaBH₄ or NaCNBH₃ | 0-25°C, 2-6h | Selective reducing agents preferred |

| Salt Formation | HCl in diethyl ether | 0°C, precipitation | Anhydrous conditions recommended |

Purification Methods

Purification of 3,3-Dimethyl-1-phenylbutan-1-amine hydrochloride would typically involve:

-

Recrystallization from appropriate solvent systems (e.g., ethanol/diethyl ether)

-

Column chromatography of the free base followed by salt formation

-

Potential use of preparative HPLC for high-purity requirements

Similar compounds have been purified by "flash chromatography on silica gel (20:1 to 10:1 hexanes/AcOEt)" , which might be applicable to the free base form prior to salt formation.

| Compound | Quantity | Price | Supplier | Reference |

|---|---|---|---|---|

| 3,3-Dimethyl-1-phenylbutan-2-amine HCl | 50mg | 477.00 € | CymitQuimica | |

| 3,3-Dimethyl-1-phenylbutan-2-amine HCl | 500mg | 1,196.00 € | CymitQuimica |

The pricing of 3,3-Dimethyl-1-phenylbutan-1-amine hydrochloride would likely fall within a similar range, reflecting the specialized nature of this chemical and the complexity of its synthesis.

Future Research Directions

Several promising research avenues for 3,3-Dimethyl-1-phenylbutan-1-amine hydrochloride could include:

-

Development of optimized synthetic routes with improved yields and purity

-

Exploration of structure-activity relationships through systematic modification of the core structure

-

Investigation of potential biological activities including receptor binding studies

-

Application as a building block in medicinal chemistry programs targeting specific disease pathways

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume